4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane: Technical Monograph
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane: Technical Monograph
The following technical guide details the chemical identity, synthesis, and application of 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane (CAS 58403-04-6). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a bifunctional building block bridging furan-based bio-feedstocks and dioxolane pharmacophores.
[1]
Executive Summary
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane is a heterocyclic acetal derived from the condensation of furfural and 3-chloropropane-1,2-diol.[1][2] Characterized by CAS Registry Number 58403-04-6 , this compound represents a strategic "linker" scaffold in organic synthesis.[1] It combines the electron-rich, aromatic furan moiety—accessible from lignocellulosic biomass—with a reactive chloromethyl-substituted dioxolane ring.[1]
In drug discovery, this structure serves as a versatile electrophile. The dioxolane ring mimics the core structure of azole antifungals (e.g., ketoconazole), while the chloromethyl group provides a handle for nucleophilic substitution, allowing the attachment of amines, azides, or thiols to generate complex bioactive libraries.
Chemical Identity & Physical Properties[1][3][4]
| Property | Data |
| Chemical Name | 4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane |
| CAS Number | 58403-04-6 |
| Molecular Formula | C₈H₉ClO₃ |
| Molecular Weight | 188.61 g/mol |
| Structure Description | 1,3-Dioxolane ring substituted at C2 with a 2-furyl group and at C4 with a chloromethyl group.[1][3][4][5][6][7][8] |
| Stereochemistry | Exists as a mixture of cis and trans diastereomers (relative to the C2 and C4 substituents).[1] |
| Physical State | Viscous liquid (Standard conditions) |
| Solubility | Soluble in polar organic solvents (DCM, THF, Ethanol); insoluble in water.[1] |
Synthesis & Manufacturing
The synthesis of 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane follows a classic acid-catalyzed acetalization pathway.[1] This protocol is preferred for its atom economy and scalability.
Reaction Pathway
The reaction involves the reversible condensation of Furfural (1) with 3-Chloropropane-1,2-diol (2) (also known as 3-MCPD or α-chlorohydrin).[1] Water is generated as a byproduct and must be removed to drive the equilibrium forward.
Figure 1: Synthetic pathway for the formation of the target dioxolane via acid-catalyzed condensation.[1]
Detailed Experimental Protocol
Objective: Synthesis of 50 mmol scale batch.
Reagents:
-
Furfural (4.8 g, 50 mmol)
-
3-Chloropropane-1,2-diol (6.6 g, 60 mmol, 1.2 eq)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1 mmol, 2 mol%)[1]
-
Solvent: Toluene (100 mL) or Benzene (if permitted) for azeotropic distillation.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Furfural, 3-Chloropropane-1,2-diol, p-TsOH, and Toluene to the flask.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor reaction progress via TLC (Silica, Hexane:EtOAc 4:1) or GC-MS.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Purify the crude oil via vacuum distillation or flash column chromatography (SiO₂, gradient elution Hexane → 10% EtOAc/Hexane) to isolate the product as a pale yellow oil.
Scientific Rationale:
-
Excess Diol: A slight excess of the diol drives the equilibrium toward the product (Le Chatelier's principle).
-
Dean-Stark Trap: Essential for the continuous physical removal of water, preventing hydrolysis of the acid-sensitive acetal bond.[1]
-
Neutralization: The acetal is stable in base but hydrolyzes in aqueous acid; thorough neutralization before storage is critical.
Applications in Drug Development
This compound is a "Linchpin" intermediate, offering two distinct points of reactivity for divergent synthesis.
Functionalization Logic
-
Electrophilic Handle (Chloromethyl): The primary alkyl chloride at the C4 position is susceptible to S_N2 reactions. It can be displaced by amines (to form secondary/tertiary amines), azides (for Click chemistry), or thiolates.
-
Masked Aldehyde (Acetal): The dioxolane ring protects the sensitive furan aldehyde. This allows chemical transformations on the furan ring (e.g., Friedel-Crafts acylation or bromination) without affecting the aldehyde, which can be deprotected later.
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Therapeutic Relevance
-
Antifungal Analogs: The 2,4-disubstituted-1,3-dioxolane motif is pharmacologically privileged, serving as the core for azole antifungals like Ketoconazole and Itraconazole.[1] This specific CAS allows the introduction of a furan ring into that scaffold, potentially altering lipophilicity and metabolic stability.
-
Bio-based Solvents: As a derivative of furfural (biomass) and glycerol (biodiesel byproduct), this compound acts as a high-boiling, polar aprotic solvent or plasticizer precursor in green chemistry applications.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Chloromethyl derivatives are generally irritating to mucous membranes.
-
Potential Alkylating Agent: Due to the reactive alkyl chloride, handle with care as a potential mutagen. Use proper PPE (nitrile gloves, safety goggles).
-
Stability: Stable under basic and neutral conditions. Hydrolyzes in the presence of aqueous acid to release Furfural (toxic, irritant) and 3-MCPD (toxic).
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption and slow hydrolysis.
References
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Chemical Identity: ChemicalBook. 1,3-Dioxolane, 4-(chloromethyl)-2-(2-furanyl)- Properties and CAS 58403-04-6. Link
-
Synthesis Methodology: Svejkovská, B., et al. "Formation and decomposition of 3-chloropropane-1,2-diol esters."[1] Czech J. Food Sci.[9] 24 (2006): 172–179. (Describes the interaction of precursors). Link
-
General Acetal Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for 1,3-dioxolane formation from 1,2-diols).
-
Furan Valorization: Mariscal, R., et al. "Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels."[10] Energy & Environmental Science 9 (2016): 1144-1189.[1] Link
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